molecular formula C9H11NO2 B1629536 4-Propylpyridine-2-carboxylic acid CAS No. 87999-87-9

4-Propylpyridine-2-carboxylic acid

Cat. No.: B1629536
CAS No.: 87999-87-9
M. Wt: 165.19 g/mol
InChI Key: MKYMNDRGKIIVIE-UHFFFAOYSA-N
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Description

4-Propylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a pyridine ring substituted with a propyl group at the fourth position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyridine-2-carboxylic acid with a propyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine-2-carboxylic acid and propyl halide (e.g., propyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to reflux, allowing the propyl group to attach to the pyridine ring, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Propylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Propylpyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Propylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the propyl group, making it less lipophilic.

    Pyridine-3-carboxylic acid: Has the carboxylic acid group at the third position, leading to different reactivity.

    Pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

4-Propylpyridine-2-carboxylic acid is unique due to the presence of both the propyl group and the carboxylic acid group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-propylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYMNDRGKIIVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613386
Record name 4-Propylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87999-87-9
Record name 4-Propylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-propyl-(3-phenyl)pyridine-N-Oxide (1 g, 4.69 mmol) in dichloromethane (10 mL) trimethylsilyl cyanide (1.3 mL, 10 mmol) and dimethylcarbamyl chloride (1 mL, 10 mmol) was added and stirred at room temperature for 24 hours. Aqueous potassium carbonate (10%, 10 mL) was added and extracted with dichloromethane (100 mL). The crude product obtained on removal of solvent was taken in hydrochloric acid (6N, 30 mL) and refluxed for 24 hours. Removal of acid followed by crystallization of the crude product from acetonitrile resulted in acid 10b (1 g, 86%): MS (ESPOS): 240 [M−1]; 1H NMR (300 MHz, CD3OD) δ 2.03-2.17 (m, 2), 2.74 (t, J=7.2, 2), 3.04 (t, J=7.8, 2), 7.16-7.38 (m, 5), 8.07 (d, J=4.2, 1), 8.40 (s, 1), 8.71 (d, J=5.7, 1).
Name
4-propyl-(3-phenyl)pyridine-N-Oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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